molecular formula C12H16F6N5O2P B2385286 4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine CAS No. 301233-12-5

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine

Cat. No.: B2385286
CAS No.: 301233-12-5
M. Wt: 407.257
InChI Key: LQFCDVIWFLDPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine” is a complex organic compound. It contains several functional groups, including two trifluoromethyl groups, two morpholinyl groups, and a 1,3,5,2-triazaphosphine ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Morpholine is a common motif in pharmaceuticals and agrochemicals . The 1,3,5,2-triazaphosphine ring is less common, but phosphorus-nitrogen compounds have a wide range of applications, from flame retardants to catalysts .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl groups would likely add electron-withdrawing character, while the morpholinyl groups could contribute to the compound’s solubility and reactivity . The 1,3,5,2-triazaphosphine ring would likely have a planar structure due to the sp2 hybridization of the phosphorus and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The trifluoromethyl groups are generally stable but can participate in certain reactions under the right conditions . The morpholinyl groups could potentially undergo reactions at the nitrogen or the ether oxygen . The 1,3,5,2-triazaphosphine ring could potentially react with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl groups would likely increase the compound’s lipophilicity, while the morpholinyl groups could enhance its solubility in polar solvents . The 1,3,5,2-triazaphosphine ring could potentially contribute to the compound’s thermal stability .

Mechanism of Action

The mechanism of action of BTP is not well understood, but it is believed to involve the coordination of BTP with metal ions. The coordination of BTP with metal ions leads to the formation of metal complexes, which exhibit unique properties and reactivity. The mechanism of action of BTP as a catalyst in organic reactions is also not well understood, but it is believed to involve the activation of the substrate through the coordination with BTP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTP have not been extensively studied. However, some studies have reported that BTP exhibits low toxicity and does not cause significant damage to cells or tissues. BTP has also been reported to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

BTP has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, BTP also has some limitations, including its relatively low solubility in organic solvents and its limited availability.

Future Directions

There are several future directions for the research on BTP. One direction is the synthesis of new metal complexes using BTP as a ligand, which could exhibit unique properties and reactivity. Another direction is the exploration of the catalytic activity of BTP in various organic reactions, which could lead to the development of new synthetic methods. Furthermore, the development of new fluorescent probes using BTP could lead to the detection of new metal ions in biological and environmental samples. Finally, the exploration of the biological activity of BTP could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

BTP can be synthesized through various methods, including the reaction of phosphorus pentachloride with 2,2-bis(trifluoromethyl)-4-morpholinyl-1,3,2,5-diazadiphosphetidine (hereafter referred to as DADP) or the reaction of DADP with dimethyl sulfate. The synthesis of BTP through these methods has been reported in several scientific research papers.

Scientific Research Applications

BTP has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes, such as copper, silver, and gold complexes. BTP has also been used as a catalyst in various organic reactions, such as the synthesis of cyclic carbonates and the epoxidation of olefins. Furthermore, BTP has been used as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

4-[2-morpholin-4-yl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-trien-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F6N5O2P/c13-11(14,15)9-19-10(12(16,17)18)21-26(20-9,22-1-5-24-6-2-22)23-3-7-25-8-4-23/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFCDVIWFLDPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N5O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.